molecular formula C20H23N5O B2748637 6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380043-73-0

6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2748637
CAS RN: 2380043-73-0
M. Wt: 349.438
InChI Key: QKNRWTUHXKUSNQ-UHFFFAOYSA-N
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Description

The compound “6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule. It contains a tetrahydrocinnoline group, a piperidine group, and a pyridine group. Tetrahydrocinnoline is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. Piperidine is a six-membered ring with one nitrogen atom, and pyridine is a six-membered ring with two double bonds and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrocinnoline, piperidine, and pyridine groups would give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the tetrahydrocinnoline, piperidine, and pyridine rings, as well as the carbonitrile group . These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially make the compound basic, and the carbonitrile group could contribute to its polarity .

Scientific Research Applications

Synthesis Techniques

The research into compounds related to "6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile" involves diverse synthesis techniques. For instance, a study highlighted the synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines through reactions involving 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, showcasing a method to obtain fused pyridine systems with potential chemical applications (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).

Characterization and Molecular Docking Studies

The characterization of pyridine derivatives and their interactions with biological targets has been explored, providing insights into their structural and functional properties. A study on pyridine derivatives including "4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile" and others, detailed their synthesis, structural characterization through spectroscopic methods, and molecular docking studies indicating their potential as inhibitors for specific enzymes, suggesting a pathway for developing therapeutic agents (Venkateshan, M., Priya, R. V., Muthu, M., Suresh, J., & Kumar, R., 2019).

Potential Antimicrobial and Anticancer Applications

Several studies have examined the antimicrobial and anticancer properties of compounds structurally similar to the specified chemical. For example, derivatives of pyrimidine carbonitrile showed significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Bhat, R., & Begum, N., 2021). Another study highlighted the anti-cancerous properties of synthesized substituted chromene compounds, including analgesic and anticonvulsant activities, opening avenues for pharmacological applications in cancer treatment (Abdelwahab, A., & Fekry, S. A. H., 2022).

Green Chemistry and Synthesis

Research into environmentally friendly synthesis methods for related compounds has also been conducted. An efficient, green media-based synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H-pyrano[3, 2-c]pyridine-3-carbonitriles was developed, showcasing the application of green chemistry principles in the synthesis of complex organic compounds (Balalaie, S., Mehrazar, M., & Haghighatnia, Y., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-13-17-5-3-7-19(22-17)25-10-8-15(9-11-25)14-26-20-12-16-4-1-2-6-18(16)23-24-20/h3,5,7,12,15H,1-2,4,6,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNRWTUHXKUSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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